molecular formula C7H8N2O2 B049896 2-Methyl-5-nitroaniline CAS No. 99-55-8

2-Methyl-5-nitroaniline

Cat. No. B049896
CAS RN: 99-55-8
M. Wt: 152.15 g/mol
InChI Key: DSBIJCMXAIKKKI-UHFFFAOYSA-N
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Description

2-Methyl-5-nitroaniline, also known as 2-Amino-4-nitrotoluene or 5-Nitro-o-toluidine, is an organic compound with the linear formula CH3C6H3(NO2)NH2 . It is one of the laser-induced decomposition products of Pigment Red 22 and Pigment Red 9, which are widely used azo compounds .


Synthesis Analysis

The synthesis of 2-Methyl-5-nitroaniline involves the addition of o-Toluidine to a mixture of concentrated sulfuric acid and an acid mixture of HNO3 and H2SO4 .


Molecular Structure Analysis

The electron charge distribution of 2-methyl-5-nitroaniline has been investigated using high-resolution single crystal X-ray data and ab initio calculations .


Chemical Reactions Analysis

2-Methyl-5-nitroaniline may be employed as an analytical standard for the surfactant-mediated transformations of 2,4-dinitrotoluene .


Physical And Chemical Properties Analysis

2-Methyl-5-nitroaniline is a powder with a melting point of 103-106 °C (lit.) . Its molecular weight is 152.15 .

Scientific Research Applications

Organic Synthesis

2-Methyl-5-nitroaniline: is a versatile intermediate in organic synthesis. It is used in the production of azo dyes, which are compounds widely used for coloring textiles, leather, and food. Specifically, it serves as an intermediate in the synthesis of Pigment Red 17 and Pigment Red 22 . These pigments find applications in various industries, including automotive coatings and printing inks.

Analytical Chemistry

In analytical chemistry, 2-Methyl-5-nitroaniline is employed as a reference standard. It is particularly useful in the quantification of analytes in groundwater samples using gas chromatography combined with electron-capture negative-ion chemical ionization mass spectrometry (GC-EC-NICI-MS) . This application is critical for environmental monitoring and ensuring the safety of drinking water supplies.

Materials Science

The compound’s role in materials science is linked to its decomposition products2-Methyl-5-nitroaniline is one of the laser-induced decomposition products of widely used azo compounds such as Pigment Red 22 and Pigment Red 9 . Research into its electron charge distribution has implications for the development of new materials with specific electronic properties.

Environmental Science

2-Methyl-5-nitroaniline: is also significant in environmental science. It can be used as a model compound for studying the reduction of nitroanilines, which are environmental contaminants. The catalytic reduction of nitroanilines to less toxic products is a crucial process for detoxifying industrial effluents .

Pharmaceutical Research

In pharmaceutical research, 2-Methyl-5-nitroaniline is a precursor in the synthesis of various pharmaceutical compounds. It is involved in the preparation of intermediates that are further processed to create active pharmaceutical ingredients .

Chemical Engineering

From a chemical engineering perspective, 2-Methyl-5-nitroaniline is important for the development of processes such as the surfactant-mediated transformations of dinitrotoluenes . These processes are essential for the production of chemicals that have a wide range of applications, from surfactants to explosives.

Safety and Hazards

2-Methyl-5-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

2-methyl-5-nitroaniline
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InChI

InChI=1S/C7H8N2O2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,8H2,1H3
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InChI Key

DSBIJCMXAIKKKI-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N
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Molecular Formula

C7H8N2O2
Record name 5-NITRO-O-TOLUIDINE
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Related CAS

51085-52-0 (mono-hydrochloride), 59850-14-5 (Sulfate)
Record name 5-Nitro-o-toluidine
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DSSTOX Substance ID

DTXSID4020959
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Molecular Weight

152.15 g/mol
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Physical Description

5-nitro-o-toluidine is a bright yellow powder. (NTP, 1992), Dry Powder, Yellow crystals; [ACGIH]
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Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in acetone, benzene, ether, ethanol, chloroform, In water, 1 g/100 mL at 19 °C
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Density

1.365 deg 15 C/deg 4 C
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Vapor Pressure

0.000975 [mmHg]
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Impurities

5-Nitro-ortho-toluidine is available commercially with a purity of 99% ... .
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Product Name

2-Methyl-5-nitroaniline

Color/Form

Yellow monoclinic prisms

CAS RN

99-55-8
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Melting Point

219 to 225 °F (NTP, 1992), 105.5 °C
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Synthesis routes and methods

Procedure details

24.3 Parts of 20 degrees Baume hydrochloric acid was slurried with 15.2 parts of 4-nitro-1-amino-2-methoxybenzene and 1.33 parts of 4-aminobenzamide in 210 parts of water. The mixture was iced to 0° C. and reacted with 7.3 parts of sodium nitrite to form a solution of the diazonium salt of 4-nitro-2-amino-1-methylbenzene and the diazonium salt of 4-aminobenzamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2-Methyl-5-nitroaniline has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. Spectroscopic data includes characteristic peaks in the infrared (IR) spectrum for N-H stretching vibrations and O-H stretching vibrations, indicating the presence of hydrogen bonding. []

A: Crystal structures of various 2-Methyl-5-nitroaniline salts reveal that the most significant hydrogen bonding patterns involve the ammonio group and the corresponding anions. These patterns form 1D or 2D networks and have been analyzed using graph-set notation. []

A: The strength of hydrogen bonds in different 2-Methyl-5-nitroaniline salts can be assessed through IR spectroscopy. The frequency of N-H and O-H stretching vibrations, as well as NH3 group libration, suggests that the strongest hydrogen bonds are present in (H2Me5NA)HSO4, while the weakest are observed in (H2Me5NA)I3·0.5H2O. []

A: Hirshfeld surface analysis reveals that in addition to N-H...anion hydrogen bonds, C-H...ONO2 interactions also contribute to the intermolecular connections within the crystal structure. Interestingly, unlike 2-methyl-4-nitroaniline salts, 2-Methyl-5-nitroaniline does not exhibit ONO2...π(N)NO2 non-hydrogen bonding interactions. []

A: Yes, neutron diffraction studies of 2-Methyl-5-nitroaniline at 100 K demonstrate a significant degree of pyramidalization of the amine nitrogen atom, confirming its non-planar geometry. []

A: The crystal structure of 2-Methyl-5-nitroaniline is stabilized by various intermolecular interactions, including N-H...O hydrogen bonds forming polar chains, C-H...O interactions further supporting the head-to-tail arrangement of these chains, and C(aryl)-H...π interactions connecting non-polar layers. Notably, these C(aryl)-H...π interactions are absent in similar compounds like m-nitroaniline and 2-methyl-4-nitroaniline, where chains assemble head-to-head. []

A: The N-H...O synthon plays a crucial role in dictating the molecular recognition patterns and overall crystal structure of 2-Methyl-5-nitroaniline. It induces the formation of polar chains, which then assemble in a head-to-tail fashion. This specific arrangement, influenced by the N-H...O synthon, differentiates the crystal structure of 2-Methyl-5-nitroaniline from other related compounds with similar synthons but different chain arrangements. []

A: Theoretical investigations using the Atoms in Molecules (AIM) theory show that the molecular dipole moment of 2-Methyl-5-nitroaniline is enhanced upon crystallization compared to the isolated molecule. This enhancement is primarily attributed to inductive effects arising from the crystal packing environment. []

A: High-resolution single-crystal X-ray diffraction data at 100 K, combined with ab initio calculations, reveal that crystallization induces changes in the electron charge distribution of 2-Methyl-5-nitroaniline. These changes are linked to an enhancement of intramolecular conjugation, suggesting a molecular aggregation mechanism driven by the N-(HO)-O... synthon. []

A: 2-Methyl-5-nitroaniline serves as the starting material in an improved synthetic process for the anticancer drug Masitinib. This process involves addition, cyclization, reduction, and amidation reactions, ultimately leading to Masitinib with a total yield of 28.0% based on 2-Methyl-5-nitroaniline. []

A: 2-Methyl-5-nitroaniline serves as the starting point in a practical synthetic route for 6-Amino-1-hydroxy-2,1-benzoxaborolane. This approach features borylation of the aniline and continuous flow hydrogenation as key steps, achieving an overall yield of 46%. []

A: 2-Methyl-5-nitroaniline serves as the key starting material in the synthesis of Imatinib Mesylate. It undergoes a series of reactions, including addition, cyclization, reduction, and acylation, to yield Imatinib Mesylate with an improved overall yield of 41.9% and a purity of 99.75%. []

A: Researchers have successfully synthesized three new arylimido-substituted hexamolybdates bearing a nitro group, with 2-Methyl-5-nitroaniline serving as one of the starting materials. These compounds, characterized by various analytical techniques, have shown preliminary antitumor activity against K562 cells. []

A: Kinetic studies on the acid-catalyzed hydrolysis of mono-2-methyl-5-nitroaniline phosphate reveal a rate increase with increasing acidity up to a certain point. Both neutral and conjugate acid species contribute to the hydrolysis in acidic conditions. The results suggest P-N bond cleavage as the primary mechanism for monoester hydrolysis. []

A: Studies investigating the acid-base equilibria of aniline derivatives in n-Butanol indicate that 2-Methyl-5-nitroaniline exhibits increased basicity in n-Butanol compared to water. This difference is quantified by the ΔpK value, which ranges from 0.4 to 0.8. []

A: Crystallographic studies of 4-Iodo-2-methyl-5-nitroaniline reveal the absence of strong hydrogen bonds, intermolecular I...nitro interactions, and aromatic π-π stacking interactions. This suggests that the intramolecular I...nitro interaction may be repulsive in nature. [, ]

A: Yes, 2-Methyl-5-nitroaniline has been incorporated into the synthesis of various derivatives (5a-5k and 6a-6f) to assess their antimicrobial properties. These derivatives were tested against pathogenic bacterial strains using the broth dilution assay and well diffusion methods. [, ]

A: Among the synthesized derivatives, compounds 5f, 5d, 6b, and 6e demonstrated good antimicrobial activity compared to standard drugs. These findings highlight the potential of 2-Methyl-5-nitroaniline as a scaffold for developing novel antimicrobial agents. []

A: Research has shown that laser irradiation of tattoo inks containing azo compounds like Pigment Red 22 can lead to the formation of 2-Methyl-5-nitroaniline as a decomposition product. This compound is considered toxic, raising concerns about potential health risks associated with laser tattoo removal. [, , , ]

A: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) technology has been successfully used to extract and quantify 2-Methyl-5-nitroaniline and other decomposition products from tattoo inks. This method allows for the determination of these compounds in both aqueous suspensions and lysed skin samples. []

A: No, chemical analysis of tattoo inks reveals that 2-Methyl-5-nitroaniline can be present even before laser irradiation. This finding underscores the complexity of tattoo ink composition and the potential risks associated with the presence of such compounds. [, ]

A: While research is ongoing, 2-Methyl-5-nitroaniline is known to be toxic. Its presence in tattoo inks and potential release during laser treatment raises concerns about its long-term effects on human health. Further investigation is crucial to fully understand and mitigate potential risks. [, ]

A: 2-Methyl-5-nitroaniline can be detected in environmental samples using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS). Potential sources include its use as a chemical intermediate in various industrial processes and its presence as a degradation product of certain pesticides and dyes. []

A: 2-Methyl-5-nitroaniline is identified as a potential genotoxic impurity in Imatinib Mesylate. This classification underscores the importance of developing highly sensitive analytical methods, such as GC-MS, to detect and quantify this compound in pharmaceutical products to ensure patient safety. []

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